molecular formula C26H26N2O2 B10925868 1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10925868
M. Wt: 398.5 g/mol
InChI Key: SIXBIRXOWMFRGM-UHFFFAOYSA-N
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Description

1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The benzyl, ethyl, and methoxyphenyl groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch or continuous flow reactors: These reactors can be used to optimize reaction conditions and improve yield.

    Catalysts: The use of catalysts, such as Lewis acids or transition metal complexes, can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups, such as halides, alkyl, or acyl groups.

Scientific Research Applications

1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both benzyl and ethyl groups, as well as two methoxyphenyl groups

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-4-ethyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H26N2O2/c1-4-24-25(20-10-14-22(29-2)15-11-20)27-28(18-19-8-6-5-7-9-19)26(24)21-12-16-23(30-3)17-13-21/h5-17H,4,18H2,1-3H3

InChI Key

SIXBIRXOWMFRGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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